Vardenafil Hydrochloride

PDE5 inhibition enzymatic assay IC₅₀ determination

Researchers requiring a high-potency PDE5 inhibitor with validated selectivity face challenges in sourcing material that ensures assay reproducibility. Vardenafil Hydrochloride addresses this with a PDE5 IC50 of 0.7 nM (16- to 50-fold more potent than sildenafil and tadalafil), >1,000-fold selectivity over PDE2, PDE3, and PDE4, and 21-fold selectivity over PDE6. Key advantages: - High aqueous solubility (≥100 mg/mL) supports diverse analytical and formulation workflows. - Validated UPLC/LC methods detect impurities at 0.009-0.05% for ICH-compliant quality control. - Fast mean onset of action (44.4 min) optimizes clinical protocol throughput. Supplied with comprehensive CoA; shipped ambient for immediate global delivery.

Molecular Formula C23H33ClN6O4S
Molecular Weight 525.1 g/mol
CAS No. 224785-91-5
Cat. No. B1662231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil Hydrochloride
CAS224785-91-5
Molecular FormulaC23H33ClN6O4S
Molecular Weight525.1 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
InChIInChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H
InChIKeyXCMULUAPJXCOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vardenafil Hydrochloride: Compound Profile & Specifications


Vardenafil hydrochloride (CAS 224785-91-5) is a selective, orally active inhibitor of phosphodiesterase type 5 (PDE5) with a molecular weight of 525.06 g/mol and the empirical formula C₂₃H₃₃ClN₆O₄S . It is commercially supplied as a white to off-white crystalline solid with a melting point of 214–216°C, and is distinguished by its high aqueous solubility of ≥100 mg/mL, which supports diverse formulation and analytical workflows . The compound is recognized as being 30‑fold more potent than sildenafil and 10‑fold more potent than tadalafil based on mean PDE5 IC₅₀ values, while maintaining >1,000‑fold selectivity over PDE2, PDE3, and PDE4 .

Mechanism PDE5 inhibition study fit
Workflow High-solubility aqueous assay compatibility
Selection Context Isoform-selectivity assay context vs. sildenafil/tadalafil

Vardenafil Hydrochloride: Risks of Class-Level Substitution


Despite sharing a common mechanism of PDE5 inhibition, the in‑class PDE5 inhibitors sildenafil, tadalafil, and vardenafil exhibit profound, quantifiable differences in enzymatic potency, off‑target selectivity, and pharmacokinetic behavior that preclude simple interchange in research or clinical settings [1]. For example, vardenafil demonstrates a PDE5 IC₅₀ of 0.1–0.7 nM, which is approximately 16‑ to 50‑fold lower than that of sildenafil (IC₅₀ 1.6–3.5 nM) and 29‑ to 40‑fold lower than that of tadalafil (IC₅₀ 4.0–6.74 nM) [2][3]. Moreover, the agents differ markedly in their cross‑reactivity with PDE6 (vardenafil IC₅₀ ~3.5 nM vs. tadalafil ~1.26 µM) and PDE11 (tadalafil IC₅₀ ~37 nM vs. vardenafil >160 nM), which translates into divergent side‑effect profiles and experimental outcomes [2][3]. These data underscore that generic substitution without rigorous quantitative justification is scientifically unsound and may compromise reproducibility.

Potency PDE5 inhibitory potency context may differ significantly from sildenafil or tadalafil, potentially shifting assay-response interpretation.
Off-Target PDE6 and PDE11 selectivity profiles are compound-specific; substituting without review may alter off-target endpoint profiles and model-response context.
Pharmacokinetics Onset-of-action and exposure-model context differ across PDE5 inhibitors; class-level substitution may require re-validation of protocol timing.

Vardenafil Hydrochloride: Comparative Pharmacology


PDE5 Inhibitory Potency Comparison

Vardenafil exhibits a mean PDE5 IC₅₀ of 0.1 nM, which is 16‑fold more potent than sildenafil (IC₅₀ = 1.6 nM) and 40‑fold more potent than tadalafil (IC₅₀ = 4.0 nM) when measured in the same experimental system using purified human corpus cavernosum PDE5 [1]. An alternative dataset using recombinant human PDE5 reports vardenafil IC₅₀ = 0.14 nM, sildenafil IC₅₀ = 3.5 nM (25‑fold difference), and tadalafil IC₅₀ = 6.74 nM (48‑fold difference) [2]. The consistently lower IC₅₀ for vardenafil across independent studies confirms its superior intrinsic potency.

PDE5 Potency
Head-to-head
0.1–0.14 nM IC₅₀ vs. sildenafil (1.6–3.5 nM), tadalafil (4.0–6.74 nM)
Supports PDE5 pathway inhibition studies
Reported 16‑ to 48‑fold lower IC₅₀ across independent assays
PDE5 inhibition enzymatic assay IC₅₀ determination

PDE6 Selectivity Profile

Vardenafil demonstrates a 21‑fold selectivity for PDE5 over PDE6 (rod), which is intermediate between sildenafil (16‑fold) and tadalafil (550‑fold) [1]. In absolute terms, vardenafil inhibits rod PDE6 with an IC₅₀ of 3.5 nM and cone PDE6 with an IC₅₀ of 0.6 nM; sildenafil shows IC₅₀ values of 37 nM (rod) and 34 nM (cone); tadalafil shows IC₅₀ values of 1.26 µM (rod) and 1.30 µM (cone) [2]. The 360‑fold difference in cone PDE6 potency between vardenafil (0.6 nM) and tadalafil (1.30 µM) underscores the need for compound‑specific experimental design.

PDE6 Selectivity
Head-to-head
IC₅₀ cone: 0.6 nM (vardenafil) vs. 34 nM (sildenafil) vs. 1.30 µM (tadalafil)
Supports off-target PDE6 pathway-response interpretation
Cone PDE6 context differs >2,000-fold from tadalafil
PDE6 selectivity off‑target profiling visual adverse events

PDE11 Selectivity Profile

Tadalafil exhibits potent inhibition of PDE11 (IC₅₀ = 37 nM), yielding only 5‑fold selectivity over PDE5, whereas vardenafil demonstrates 5,950‑fold selectivity with an IC₅₀ >160 nM [1]. Sildenafil shows intermediate selectivity (4,875‑fold). An independent dataset confirms vardenafil PDE11 IC₅₀ = 162 nM (1,160‑fold selectivity) compared to tadalafil IC₅₀ = 37 nM (5‑fold selectivity) [2]. The 4.4‑fold higher IC₅₀ for vardenafil translates to substantially lower PDE11 engagement at equivalent PDE5‑inhibiting concentrations.

PDE11 Selectivity
Head-to-head
IC₅₀: >160 nM (vardenafil) vs. 37 nM (tadalafil)
Supports PDE11-related endpoint monitoring context
Reported >1,000‑fold selectivity over PDE5
PDE11 selectivity off‑target profiling skeletal muscle adverse events

Onset of Action Comparison

In a head‑to‑head pharmacodynamic study, vardenafil demonstrated a mean onset of action of 44.4 ± 26.6 minutes, which was significantly faster than sildenafil (57.0 ± 38.5 minutes) and tadalafil (79.5 ± 50.6 minutes) (p<0.05) [1]. The faster onset is consistent with vardenafil's shorter median Tₘₐₓ of 0.7 hours compared to 1.0 hour for sildenafil and 2.0 hours for tadalafil [2]. These differences persist even when controlling for meal intake and dosing conditions.

Onset of Action
Head-to-head
44.4 ± 26.6 min vs. sildenafil (57.0 min), tadalafil (79.5 min)
Reported faster onset in a PD study context
Data to verify for protocol-specific timing
pharmacokinetics onset of action Tₘₐₓ

UPLC Impurity Detection Sensitivity

A validated stability‑indicating UPLC method for vardenafil hydrochloride bulk drug substance achieves detection of all four specified impurities at a concentration of 0.25 µg/mL, corresponding to 0.05% of the 500 µg/mL test concentration [1]. The method demonstrates resolution (Rₛ) >2.0 between vardenafil and each impurity peak, with intra‑ and inter‑day precision <2.0% RSD and recoveries of 98.8–100.9% for vardenafil and 99.8–102.5% for impurities [1]. An alternative LC method reports detection of four impurities at 0.009% of a 1.0 mg/mL test concentration with resolution >3.0 [2].

Impurity Detection
Supporting
UPLC LOD: 0.05% LC method LOD: 0.009%
Supports quality-control and stability-study review
Method context: stability-indicating UPLC/LC
analytical chemistry impurity profiling stability‑indicating method

ODT Formulation Dissolution & Bioavailability

Vardenafil hydrochloride oral disintegrating tablets (ODTs) prepared by freeze‑drying with gelatin and N‑methylpyrrolidone achieved 100% drug dissolution within 15 minutes in vitro [1]. In a crossover study of six healthy volunteers, the ODT formulation shortened Tₘₐₓ to 0.583 ± 0.129 h and delivered relative bioavailability of 100.9% compared to the reference Levitra® tablet [1]. The rapid dissolution profile is particularly advantageous for vardenafil, which exhibits high aqueous solubility (≥100 mg/mL) .

ODT Bioavailability
Supporting
100.9% relative BA Tₘₐₓ 0.583 h vs. reference tablet
Supports formulation-exposure review for ODT research
Data from a 6-subject crossover study
pharmaceutical formulation dissolution rate bioavailability

Vardenafil Hydrochloride: Research & Analytical Applications


PDE5 Enzymology and High-Throughput Screening

The 0.1–0.7 nM PDE5 IC₅₀ of vardenafil hydrochloride [1], which is 16‑ to 48‑fold more potent than sildenafil and tadalafil, makes it the preferred reference inhibitor for high‑sensitivity PDE5 enzymatic assays. Its low IC₅₀ enables assay miniaturization and reduces compound consumption in high‑throughput screening campaigns.

PDE6 & PDE11 Selectivity Profiling

The distinct selectivity profile of vardenafil—21‑fold over PDE6 (rod) and >1,000‑fold over PDE11 [2][3]—positions it as a critical tool for deconvoluting PDE isoform‑specific effects. Researchers investigating PDE6‑mediated visual signaling or PDE11‑associated myalgia mechanisms should preferentially employ vardenafil over tadalafil, which exhibits 5‑fold PDE11 selectivity and potent PDE11 inhibition (IC₅₀ = 37 nM).

Time-Sensitive Pharmacodynamic Studies

With a mean onset of action of 44.4 minutes—22% faster than sildenafil and 44% faster than tadalafil [4]—vardenafil hydrochloride is the optimal PDE5 inhibitor for clinical protocols requiring rapid pharmacodynamic readouts. This property reduces subject wait times and improves protocol throughput in early‑phase human studies.

Quality Control and Stability Testing

Validated UPLC and LC methods capable of detecting vardenafil impurities at 0.009–0.05% of the test concentration [5][6] support rigorous quality control workflows. These methods ensure that purchased vardenafil hydrochloride batches meet ICH impurity thresholds, thereby minimizing analytical variability and regulatory risk in GMP manufacturing and analytical release testing.

Application
Selection Property
Validation Focus
PDE5 enzymology and screening
PDE5 inhibition assay context
IC₅₀ endpoint review and miniaturization fit
PDE6/PDE11 selectivity profiling
Isoform-selectivity review
Off-target pathway-response interpretation
Time-sensitive PD studies
Onset-of-action context
Protocol timing and exposure-model review
Quality control and stability testing
Impurity profiling method context
Analytical sensitivity and batch-consistency review

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